molecular formula C9H12O2 B8412274 3-Oxo-1-cyclohexene propanal

3-Oxo-1-cyclohexene propanal

Cat. No. B8412274
M. Wt: 152.19 g/mol
InChI Key: AOQWHHBZWLWDGE-UHFFFAOYSA-N
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Patent
US05120843

Procedure details

A solution of 3-(2-(1,3-dioxolan-2-yl)ethyl)cyclohex-2-en-1-one (3.00 g), acetone (60.0 ml) and perchloric acid (3N, 10.0 ml) is stirred for 4 hr at 20°-25°. Aqueous saturated sodium bicarbonate (150 ml) is added and the mixture concentrated. Aqueous workup provides the title compound, IR (neat) 2950, 1720, 1666, 1257, 1194, 969, 732 cm-1.
Name
3-(2-(1,3-dioxolan-2-yl)ethyl)cyclohex-2-en-1-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[CH2:6][CH2:7][C:8]1[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH:9]=1.Cl(O)(=O)(=O)=O.C(=O)(O)[O-].[Na+]>CC(C)=O>[O:14]=[C:10]1[CH2:11][CH2:12][CH2:13][C:8]([CH2:7][CH2:6][CH:2]=[O:1])=[CH:9]1 |f:2.3|

Inputs

Step One
Name
3-(2-(1,3-dioxolan-2-yl)ethyl)cyclohex-2-en-1-one
Quantity
3 g
Type
reactant
Smiles
O1C(OCC1)CCC1=CC(CCC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(CCC1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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